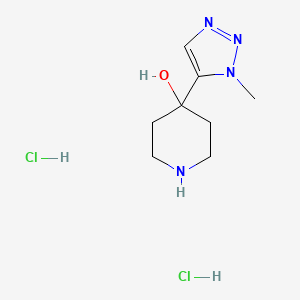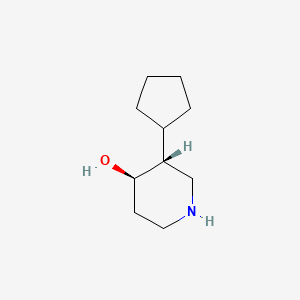![molecular formula C11H17ClN2O B2941113 2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol CAS No. 1874027-23-2](/img/structure/B2941113.png)
2-[2-Aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Base-Labile Amino-Protective Groups for Peptide Synthesis : Modification of the methyl group in 2-(methylsulphonyl)ethanol led to alcohols that can introduce amino-protective groups of the urethane type, which are labile in alkaline media. This method involves β-elimination and offers protecting groups with higher sensitivity to base, useful in peptide synthesis (Verhart & Tesser, 2010).
Enzymatic Synthesis of Chiral Intermediates : Research on the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol by Candida ontarioensis demonstrated a practical approach for preparing important chiral intermediates. This process is crucial for pharmaceutical synthesis, showcasing high enantioselectivity and yield (Ni, Zhang, & Sun, 2012).
Ruthenium-Catalyzed Reduction : A study described the reduction of various nitroarenes to aminoarenes using formic acid and a ruthenium catalyst. This process highlights an alternative route to valuable hydrocarbons from ethanol, demonstrating the versatility of ruthenium catalysis in organic synthesis (Watanabe et al., 1984).
Pharmacological Research
- Biotransformation for Enantioselective Synthesis : A study on the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by an Acinetobacter sp. isolate demonstrated a novel route for the highly enantioselective synthesis of a chiral intermediate. This method is applicable in the synthesis of antifungal agents, showcasing the role of microbial biocatalysis in drug development (Miao et al., 2019).
Material Science and Engineering
- Synthesis of Heterocycles and Building Blocks : The solventless cyclocondensation of 2-aminothiophenol with thiourea to afford benzo[d]oxazole derivatives showcases the utility of this compound in generating versatile building blocks for heterocycles. This research highlights the significance of such compounds in material science, contributing to advancements in the synthesis of complex molecules (Saeed et al., 2021).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available sources.
Eigenschaften
IUPAC Name |
2-[2-aminoethyl-[(3-chlorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O/c12-11-3-1-2-10(8-11)9-14(5-4-13)6-7-15/h1-3,8,15H,4-7,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEOLEBVDULIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN(CCN)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1874027-23-2 |
Source


|
| Record name | 2-[(2-aminoethyl)[(3-chlorophenyl)methyl]amino]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamido)benzoate](/img/structure/B2941050.png)


